

Spectroscopic data (NMR, IR, Mass Spec) of Benzene-1,2,3-tricarboxylic acid

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Compound of Interest

Compound Name: Benzene-1,2,3-tricarboxylic acid

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A Spectroscopic Guide to Benzene-1,2,3-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Benzene-1,2,3-tricarboxylic acid** (also known as hemimellitic acid). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Benzene-1,2,3-tricarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Due to the substitution pattern, the aromatic protons of **Benzene-1,2,3-tricarboxylic acid** are expected to exhibit a complex splitting pattern. The carboxylic acid protons typically appear as a broad singlet at a significantly downfield chemical shift.

Proton Type	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	10.0 - 13.0	Broad Singlet	3H
Aromatic (H-4, H-6)	~ 8.0 - 8.2	Doublet	2H
Aromatic (H-5)	~ 7.6 - 7.8	Triplet	1H

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is predicted to show five distinct signals due to the molecule's symmetry.

Carbon Type	Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)	165 - 175
Aromatic (C-1, C-3)	130 - 140
Aromatic (C-2)	130 - 140
Aromatic (C-4, C-6)	128 - 135
Aromatic (C-5)	125 - 130

Infrared (IR) Spectroscopy

The IR spectrum of **Benzene-1,2,3-tricarboxylic acid** is characterized by the prominent absorptions of the carboxylic acid functional groups and the aromatic ring.

Wavenumber (cm ⁻¹)	Vibrational Mode	Description
3300 - 2500	O-H stretch	Very broad band, characteristic of hydrogen-bonded carboxylic acids.
3100 - 3000	C-H stretch	Aromatic C-H stretching.
1760 - 1690	C=O stretch	Strong absorption from the carboxylic acid carbonyl groups. ^[1]
1600, 1450	C=C stretch	In-ring aromatic stretching vibrations.
1320 - 1210	C-O stretch	Stretching of the C-O single bond in the carboxylic acid.
950 - 910	O-H bend	Out-of-plane bending of the carboxylic acid O-H group.
900 - 675	C-H bend	Aromatic C-H out-of-plane bending.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **Benzene-1,2,3-tricarboxylic acid** provides key information about its molecular weight and fragmentation pattern. The molecular formula is C₉H₆O₆, and the molecular weight is 210.14 g/mol .^[2]

m/z	Proposed Fragment Ion	Notes
210	$[\text{C}_9\text{H}_6\text{O}_6]^+$	Molecular ion (M^+)
193	$[\text{M} - \text{OH}]^+$	Loss of a hydroxyl radical.
192	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of a water molecule.
165	$[\text{M} - \text{COOH}]^+$	Loss of a carboxyl radical.
147	$[\text{M} - \text{COOH} - \text{H}_2\text{O}]^+$	Subsequent loss of water from the $[\text{M} - \text{COOH}]^+$ fragment.
120	$[\text{C}_7\text{H}_4\text{O}_2]^+$	Further fragmentation, possibly involving decarboxylation.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, indicative of a benzene ring.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **Benzene-1,2,3-tricarboxylic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition (¹H and ¹³C NMR):

- Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[3\]](#)

- For ^1H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, use proton decoupling and a longer acquisition time with a greater number of scans due to the low natural abundance of ^{13}C .^[4]

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of dry **Benzene-1,2,3-tricarboxylic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Obtain a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

- For direct infusion, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
- For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution of the sample in a suitable solvent. Derivatization to a more volatile ester form may be necessary for optimal results.

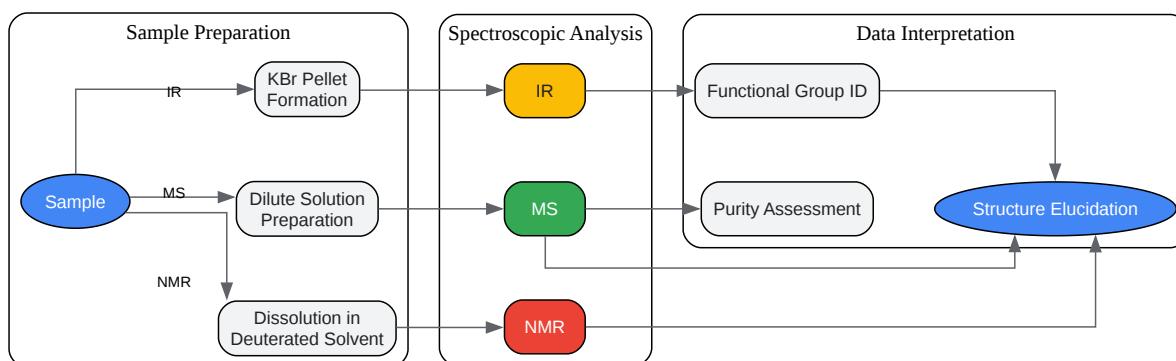
Data Acquisition:

- Introduce the sample into the mass spectrometer.

- For EI, use a standard electron energy of 70 eV.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

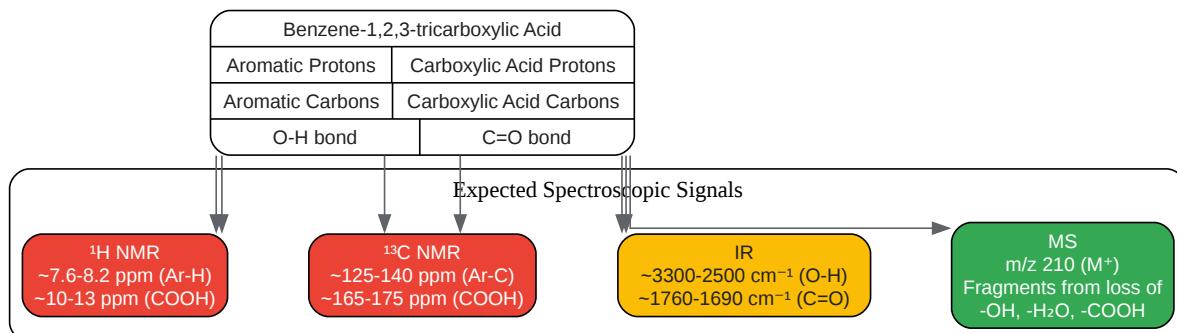
Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the structural correlations of **Benzene-1,2,3-tricarboxylic acid**.



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Caption: Experimental workflow for the spectroscopic analysis of **Benzene-1,2,3-tricarboxylic acid**.



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Caption: Correlation between the structure of **Benzene-1,2,3-tricarboxylic acid** and its key spectroscopic signals.

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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of Benzene-1,2,3-tricarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1200061#spectroscopic-data-nmr-ir-mass-spec-of-benzene-1-2-3-tricarboxylic-acid>

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